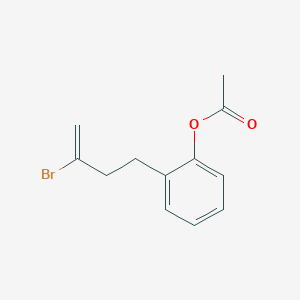

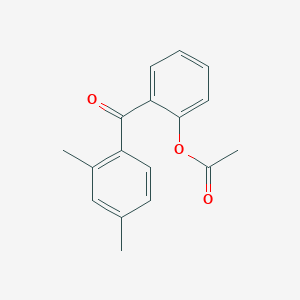

2-(2,4-Dimethylbenzoyl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2,4-Dimethylbenzoyl)phenyl acetate can involve various reagent systems and reaction conditions. For instance, the paper discussing the reagent system of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for the transformation of α,β-epoxy ketones to β-hydroxy ketones suggests that acetic acid can be a superior proton donor in certain photoreactions . This information could be relevant if the synthesis of 2-(2,4-Dimethylbenzoyl)phenyl acetate involves similar epoxy ketones as intermediates or if acetic acid could be used as a solvent or reagent in its synthesis.

Molecular Structure Analysis

The molecular structure of compounds with similar complexity can be analyzed using various spectroscopic and computational techniques. For example, the combined experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate provide insights into the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compound . Such analyses could be applied to 2-(2,4-Dimethylbenzoyl)phenyl acetate to understand its molecular geometry, electronic structure, and reactivity.

Chemical Reactions Analysis

The chemical reactions involving compounds with benzoyl and phenyl groups can be complex. The electrochemical oxidation mechanism of a related compound, 2-[4-(N,N-dimethylamino)phenyl]-6-methyl benzothiazole, was studied in acetonitrile, showing a deprotonation process followed by radical-radical coupling . This suggests that 2-(2,4-Dimethylbenzoyl)phenyl acetate could also undergo interesting electrochemical reactions, potentially leading to radical species or coupling products.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(2,4-Dimethylbenzoyl)phenyl acetate can be deduced from studies on similar molecules. For instance, the determination of pKa values of newly synthesized acetamide derivatives provides information on the acidity constants, which are crucial for understanding the behavior of the compound in different pH environments . Additionally, the synthesis and characterization of new pyrazoles offer insights into the spectral evaluation, which could be relevant for the UV-Vis spectroscopic analysis of 2-(2,4-Dimethylbenzoyl)phenyl acetate .

Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

Research into the crystal structures of similar compounds, such as methyl 3,5-dimethylbenzoate and related molecules, reveals the importance of C—H⋯O=C interactions in forming layered molecular arrangements. This structural insight is crucial for designing compounds with desired physical properties, suggesting potential applications in materials science (Ebersbach, Seichter, & Mazik, 2022).

Synthetic Methodologies

The synthesis of complex molecules, including 2,2′‐bis‐(2,6‐Dimethylbenzoyl)‐3,3′‐dimethylbenzyl, highlights the utility of aryllithium compounds in constructing multifaceted organic structures. Such methodologies could be adapted to synthesize 2-(2,4-Dimethylbenzoyl)phenyl acetate, offering pathways for creating new materials or pharmaceuticals (Faber & Nauta, 2010).

Chemical Properties and Applications

Investigations into the fragrance material 2,4-dimethylbenzyl acetate provide a model for understanding the toxicological and dermatological properties of similar esters. Such studies are essential for ensuring the safe use of these compounds in consumer products (Mcginty, Letizia, & Api, 2012).

Antimicrobial and Hemolytic Activity

Research on derivatives of 1,3,4-oxadiazole, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrates significant antimicrobial activity. This suggests that structurally related compounds like 2-(2,4-Dimethylbenzoyl)phenyl acetate may have potential applications in developing new antimicrobial agents (Gul et al., 2017).

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions . The presence of the benzoyl group may facilitate binding to target proteins, while the acetate group could potentially undergo hydrolysis, releasing acetic acid and altering the local pH .

Biochemical Pathways

For instance, they can interfere with the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The presence of the acetate group may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Propriétés

IUPAC Name |

[2-(2,4-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-8-9-14(12(2)10-11)17(19)15-6-4-5-7-16(15)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRCSKPNDZWJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641610 |

Source

|

| Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890099-03-3 |

Source

|

| Record name | 2-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)